molecular formula C11H12Cl2N2 B12552564 5,6-Dichloro-2-methyl-1-propyl-1H-benzimidazole CAS No. 142882-57-3

5,6-Dichloro-2-methyl-1-propyl-1H-benzimidazole

Cat. No.: B12552564
CAS No.: 142882-57-3
M. Wt: 243.13 g/mol
InChI Key: DUWOWYXVIPCLPE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2-methyl-1-propyl-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dichloro-o-phenylenediamine with propyl isocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-methyl-1-propyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced benzimidazole derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dichloro-2-methyl-1-propyl-1H-benzimidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-methyl-1-propyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in cell death. The compound also interacts with other cellular pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-2-methyl-1-propyl-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 5 and 6 positions, along with the methyl and propyl groups, enhances its reactivity and potential biological activity compared to other benzimidazole derivatives .

Properties

CAS No.

142882-57-3

Molecular Formula

C11H12Cl2N2

Molecular Weight

243.13 g/mol

IUPAC Name

5,6-dichloro-2-methyl-1-propylbenzimidazole

InChI

InChI=1S/C11H12Cl2N2/c1-3-4-15-7(2)14-10-5-8(12)9(13)6-11(10)15/h5-6H,3-4H2,1-2H3

InChI Key

DUWOWYXVIPCLPE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC2=CC(=C(C=C21)Cl)Cl)C

Origin of Product

United States

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